molecular formula C15H22O B1180666 Myn protein CAS No. 137468-70-3

Myn protein

Número de catálogo: B1180666
Número CAS: 137468-70-3
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Myn protein, also referred to as murine Max, is a member of the basic region-helix-loop-helix-leucine zipper (bHLH-Zip) family of transcription factors. It exists as two major isoforms: p22 (Max-L, long form) and p21 (Max-S, short form), derived from alternatively spliced mRNA transcripts of 2.3 kb and 1.9 kb, respectively . Myn plays a critical role in regulating cell proliferation and differentiation by forming heterodimers with proteins such as c-Myc and Mad. These complexes bind to DNA to activate or repress transcription, depending on the binding partner .

During differentiation of murine erythroleukemia cells, Myn exhibits biphasic downregulation of its mRNA, paralleling the decline of c-Myc mRNA. However, Myn protein isoforms decrease in a monophasic manner, suggesting post-transcriptional regulation .

Propiedades

Número CAS

137468-70-3

Fórmula molecular

C15H22O

Sinónimos

Myn protein

Origen del producto

United States

Análisis De Reacciones Químicas

Peptide Bond Formation

The primary reaction involving Myn protein is the formation of peptide bonds between amino acids. This process occurs through a dehydration synthesis reaction , where:

  • The carboxyl group of one amino acid reacts with the amino group of another.

  • A molecule of water (H2OH_2O) is released, resulting in a covalent bond known as a peptide bond (-CO-NH-).

This reaction can be summarized as follows:

Amino Acid 1+Amino Acid 2Dipeptide+H2O\text{Amino Acid 1}+\text{Amino Acid 2}\rightarrow \text{Dipeptide}+H_2O

Oxidation Reactions

Myn protein, like many proteins, can undergo oxidation reactions, particularly involving sulfur-containing amino acids such as cysteine and methionine. These reactions lead to the formation of disulfide bonds, which are crucial for stabilizing protein structures.

  • Cysteine Oxidation : Two cysteine residues can oxidize to form cystine, a process that stabilizes protein conformation through disulfide bridges.

Cysteine+CysteineoxidationCystine\text{Cysteine}+\text{Cysteine}\xrightarrow{\text{oxidation}}\text{Cystine}

Chemical Modifications

Chemical modifications of Myn protein can enhance its functionality or introduce new properties. Common methods include:

  • N-terminal Modifications : Using electrophiles to selectively modify the N-terminal amino group.

  • Lysine Residue Modifications : Lysine residues can undergo various reactions due to their nucleophilic nature. For instance, they can react with activated esters or aldehydes to form stable conjugates.

Enzymatic Reactions

Myn protein may also act as an enzyme, catalyzing specific biochemical reactions. The catalytic activity often involves:

  • Binding substrates at the active site.

  • Facilitating the conversion of substrates into products through various mechanisms (e.g., acid-base catalysis, covalent catalysis).

Data on Reaction Conditions and Yields

The following table summarizes key findings related to the chemical reactions of Myn protein, including reaction types, conditions, and yields:

Reaction TypeConditionsYield (%)Reference
Peptide Bond FormationRoom Temperature, pH 7>90
Cysteine OxidationOxidative Stress ConditionsVariable
N-terminal ModificationpH 6.3 - 9.2>99
Lysine ModificationReacting with Activated Esters>85

Comparación Con Compuestos Similares

Structural Comparison

Myn shares structural homology with other bHLH-Zip proteins, particularly c-Myc and Mad. Key structural features include:

  • DNA-binding domain : A conserved basic region enabling recognition of E-box motifs (CACGTG).
  • Dimerization domain : Helix-loop-helix and leucine zipper motifs facilitating heterodimer formation.

Table 1: Structural and Functional Comparison of Myn, c-Myc, and Mad Proteins

Feature Myn (Murine Max) c-Myc Mad
Isoforms p22 (Max-L), p21 (Max-S) c-Myc, N-Myc, L-Myc Mad1, Mad2, Mxi1
mRNA Size 1.9 kb, 2.3 kb ~2.2 kb ~2.5 kb
Stability mRNA half-life: 3–6 hrs mRNA half-life: ~30 mins mRNA half-life: ~4 hrs
Role in Differentiation Delays differentiation upon overexpression Blocks differentiation upon overexpression Promotes differentiation
Dimer Partners c-Myc, Mad Max Max

Data synthesized from and annotations in SWISS-PROT .

Functional Comparison

  • c-Myc : Forms activating heterodimers with Myn to drive cell cycle progression. c-Myc overexpression disrupts differentiation, whereas Myn overexpression only delays it, highlighting divergent regulatory impacts .
  • Mad : Competes with c-Myc for Myn binding, repressing transcription and promoting differentiation. Myn thus acts as a molecular switch between proliferation (c-Myc-Myn) and differentiation (Mad-Myn) states .

Regulatory Mechanisms

  • Transcriptional Regulation: Myn mRNA levels decline biphasically during differentiation, unlike the monophasic decline of c-Myc mRNA. This suggests distinct upstream regulatory elements .
  • Post-Translational Modifications : Myn isoforms (p22/p21) are regulated independently of mRNA dynamics, implicating phosphorylation or ubiquitination in protein stability .

Methodological Approaches in Protein Comparison

Comparative studies of Myn and related proteins leverage:

  • Sequence and Structure Analysis: Tools like SWISS-PROT provide annotations on conserved domains and post-translational modifications .
  • Profile-Profile Alignment : Methods such as PROCAIN assess similarity by integrating residue composition, secondary structure, and conservation patterns .
  • Literature Mining : Semantic analysis of protein function and interaction networks, as described in , enables context-aware comparisons .

Q & A

Basic Research Questions

Q. How should I design experiments to investigate Myn protein’s functional domains?

  • Methodological Answer : Begin with in silico analysis using tools like ProteINSIDE to predict conserved domains and secretion signals . Validate predictions via mutagenesis assays (e.g., alanine scanning) combined with structural techniques like circular dichroism. Ensure experimental replicates and controls (e.g., wild-type vs. mutant) to isolate functional contributions. Document protocols in line with reproducibility guidelines (e.g., FAIR data principles) .

Q. What steps are critical for interpreting Gene Ontology (GO) terms associated with Myn protein?

  • Methodological Answer : Use databases like UniProt or Human ProteinPedia to retrieve GO annotations. Cross-reference terms with experimental context (e.g., "kinase activity" in GO:0016301 requires phosphorylation assays). For ambiguity, employ enrichment analysis tools (DAVID, PANTHER) to identify statistically overrepresented terms in your dataset .

Q. How do I distinguish between automated and expert-driven protein classification methods for Myn protein?

  • Methodological Answer : Automated tools (BLAST, InterPro) prioritize speed but lack granularity (e.g., grouping Myn protein into broad kinase families). Expert annotation integrates literature curation (e.g., conserved motifs in Myn homologs) and experimental validation. Hybrid approaches (e.g., using automated tools for preliminary screening, followed by manual refinement) balance efficiency and accuracy .

Advanced Research Questions

Q. How can I resolve contradictions in Myn protein interaction data from yeast two-hybrid vs. co-immunoprecipitation assays?

  • Methodological Answer : Discrepancies may arise from experimental conditions (e.g., transient vs. stable interactions). Perform orthogonal validation:

  • Use crosslinking agents (e.g., formaldehyde) to stabilize weak interactions in co-IP .
  • Apply computational methods (e.g., STRING database) to assess interaction confidence scores and contextualize false positives .

Q. What machine learning frameworks are suitable for predicting Myn protein’s tertiary structure from sequence data?

  • Methodological Answer : AlphaFold2 or RoseTTAFold are state-of-the-art for ab initio predictions. For Myn-specific modeling:

  • Train on homologous sequences with ≥30% identity.
  • Validate predictions using molecular dynamics simulations (e.g., GROMACS) to assess stability.
  • Share datasets in FAIR-compliant repositories (e.g., Zenodo) to enable community validation .

Q. How do I integrate multi-omics data (transcriptomics, proteomics) to study Myn protein’s role in cellular pathways?

  • Methodological Answer :

  • Align transcriptomic (RNA-seq) and proteomic (LC-MS/MS) datasets using time-series normalization.
  • Apply pathway enrichment tools (Reactome, KEGG) to identify Myn-associated pathways.
  • Use network analysis (Cytoscape with Graphein plugin) to visualize Myn’s centrality in protein interaction networks .

Q. What statistical approaches address batch effects in high-throughput Myn protein expression studies?

  • Methodological Answer :

  • Apply ComBat or SVA for batch correction in microarray/RNA-seq data.
  • Include batch covariates in linear mixed models (e.g., LIMMA, DESeq2).
  • Validate with PCA to confirm batch effect removal .

Data Management & Reproducibility

Q. How should I structure metadata for Myn protein datasets to ensure reproducibility?

  • Methodological Answer : Adopt MIAPE (Minimum Information About a Proteomics Experiment) standards. Include:

  • Experimental conditions (pH, temperature).
  • Instrument parameters (mass spectrometer settings).
  • Raw data accessions (e.g., PRIDE Archive identifiers) .

Q. What tools validate Myn protein annotations derived from automated pipelines?

  • Methodological Answer : Use the Proteins API to cross-check annotations against curated databases (e.g., UniProt, IntAct). For functional claims, require ≥2 independent lines of evidence (e.g., enzymatic assays + structural data) .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.